molecular formula C13H11BrN2OS2 B2562497 3-(4-bromophenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687566-49-0

3-(4-bromophenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2562497
CAS No.: 687566-49-0
M. Wt: 355.27
InChI Key: CYTZVIVUNXLHAA-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, primarily valued for its structural resemblance to purine bases . This core structure is a key intermediate for exploring novel therapeutic agents across multiple disease areas. Research Applications & Value: - Anti-infective Agent Development: The thieno[3,2-d]pyrimidine scaffold has demonstrated promising broad-spectrum anti-infective properties, including antibacterial and antifungal activity, as highlighted in recent scientific reviews . Some derivatives have been designed to act as potential inhibitors of dihydrofolate reductase (DHFR), a critical enzyme for microbial survival . - Oncology Research: Structurally similar analogs have shown potent in vitro activity against various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer, making this a valuable compound for developing novel anti-proliferative agents . - Antimalarial Research: Thieno[3,2-d]pyrimidines have also been identified as dual-stage antiplasmodial agents, active against both the erythrocytic (blood) and hepatic (liver) stages of Plasmodium parasites, offering a potential pathway for new antimalarial therapies . Handling & Compliance: This product is intended for research purposes only and is not classified as a drug. It is strictly for use in laboratory settings by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(4-bromophenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2OS2/c1-18-13-15-10-6-7-19-11(10)12(17)16(13)9-4-2-8(14)3-5-9/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTZVIVUNXLHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Br)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as thiourea and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step often involves a Suzuki coupling reaction where a bromophenyl boronic acid is coupled with a halogenated thienopyrimidine intermediate in the presence of a palladium catalyst.

    Addition of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents like methyl iodide or dimethyl disulfide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective and readily available reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, in the presence of a base such as potassium carbonate.

Major Products

  • **

Biological Activity

3-(4-bromophenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by its thieno-pyrimidine core, which is known for diverse biological activities. The synthesis typically involves multi-step reactions starting from 4-bromobenzaldehyde and methylthio derivatives through cyclization processes that yield the thieno-pyrimidine structure.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of thieno-pyrimidines have shown cytotoxic effects against various cancer cell lines. A study demonstrated that thienopyrimidine derivatives could inhibit cell proliferation in human cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. In vitro studies suggest that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis or disruption of cell wall integrity .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound has shown potential anti-inflammatory effects. Research indicates that thieno-pyrimidine derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Pharmacological Implications

The pharmacokinetic properties of this compound have been assessed using in silico methods. These studies predict favorable absorption, distribution, metabolism, and excretion (ADME) profiles, indicating potential for further development as a therapeutic agent .

Study 1: Antitumor Evaluation

A specific study evaluated the antitumor activity of a series of thieno-pyrimidine compounds including our target compound against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results showed IC50 values in the micromolar range, indicating potent cytotoxicity .

Study 2: Antibacterial Testing

In another study focusing on antibacterial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics like ampicillin, suggesting a promising alternative in antibiotic therapy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds structurally related to 3-(4-bromophenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibit notable antimicrobial properties. For instance:

  • Case Study : A study evaluated the antimicrobial efficacy of thieno derivatives against various bacterial strains using agar diffusion methods. The results demonstrated significant inhibition zones comparable to standard antibiotics like ceftriaxone .

Antitumor Potential

The compound has been explored for its potential as an antitumor agent:

  • Case Study : Research focused on derivatives of thieno[3,2-d]pyrimidine showed promising results in inhibiting tumor cell proliferation in vitro. The mechanism of action is believed to involve interference with cellular signaling pathways critical for cancer cell survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound:

  • Table 1: Structure-Activity Relationship Data
Compound StructureActivity LevelRemarks
3-(4-bromophenyl)-2-(methylthio)HighStrong antibacterial properties
Variants with different substitutionsModerateAltered activity based on substituents
Unsubstituted thieno derivativesLowReduced efficacy compared to substituted variants

Therapeutic Applications

The therapeutic applications of this compound are being actively researched:

  • Antimicrobial Therapy : Due to its effectiveness against resistant bacterial strains, it presents a potential alternative for developing new antimicrobial agents.
  • Oncology : Its antitumor properties suggest it could be developed into a chemotherapeutic agent.

Comparison with Similar Compounds

Positional Isomers of Bromophenyl Substituents

  • 7-(4-Bromophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 827614-31-3): Bromophenyl at position 7 instead of 3. Lower molecular weight (C₁₂H₇BrN₂OS vs. C₁₃H₁₁BrN₂OS₂) .

Variations in Sulfur-Containing Substituents

  • 3-(4-Bromophenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (C₂₄H₂₁BrN₂OS₂): Extended sulfur substituent (4-methylbenzylthio vs. methylthio). Additional benzene ring fused to the thiophene (benzothieno vs. thieno). Tetrahydro saturation (5,6,7,8 vs. 6,7-dihydro) enhances solubility but reduces rigidity .
  • 2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (C₁₉H₁₅BrFN₂OS₂): Fluorophenyl at position 3 instead of bromophenyl. Bromobenzylthio substituent introduces bulkier aromaticity .

Impact of Ring Saturation and Fusion

Fully Aromatic vs. Partially Saturated Cores

  • 2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (, Compound 12): Fully aromatic core with methoxyphenyl groups at positions 2 and 4. Higher melting point (241–243°C) compared to methylated analogs (e.g., 3a: 148–150°C), suggesting increased crystallinity from planarity .
  • 6,7-Dihydrothieno[3,2-d]pyrimidin-4(3H)-one Derivatives: Partial saturation reduces π-stacking interactions, lowering melting points and improving solubility .

Benzothieno vs. Thieno Cores

  • 2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (BPOET): Benzothieno core with a ketone-containing substituent. Reported to activate ribosomes via pseudouridine modification, demonstrating bioactivity linked to structural complexity .

Methoxy and Hydroxy Substituents

  • 2,6-Bis(3-hydroxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (, Compound 3b): Hydroxyphenyl groups increase polarity, raising the melting point to 303–304°C. Potential for hydrogen bonding in biological targets .

Amino and Pyrazole Derivatives

  • 6-(4-Aminophenyl)-2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one (, Compound 4p): Amino group enhances water solubility (post-reduction of nitro substituent). Melting point of 259–261°C, lower than hydroxylated analogs due to reduced crystallinity .
  • Pyrido-Thieno-Pyrimidine-Pyrazole Hybrids (, Compounds 6b–6d): Pyrazole and pyridine rings introduce additional hydrogen-bonding sites. High melting points (183–230°C) due to increased rigidity .

Q & A

Q. Critical Factors :

  • Temperature : Excessive heat during cyclocondensation (>100°C) may lead to decomposition. Optimal yields (70–80%) are achieved at 60–80°C .
  • Catalyst Loading : Pd catalysts >5 mol% risk side reactions (e.g., debromination).
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is essential to isolate the product from regioisomers .

How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in thienopyrimidinone derivatives, particularly regioisomerism?

Methodological Answer:

  • ¹H NMR :
    • The 6,7-dihydro protons (CH₂ groups) appear as triplets at δ 2.8–3.2 ppm, split due to coupling with adjacent CH₂.
    • Methylthio (SCH₃) resonates as a singlet at δ 2.5–2.7 ppm, distinguishing it from aryl protons .
  • ¹³C NMR :
    • The C=O (pyrimidinone) appears at δ 165–170 ppm.
    • Thieno carbons (sp²) are observed at δ 120–140 ppm .
  • IR : Strong absorption at ~1680 cm⁻¹ confirms the carbonyl group.
  • HRMS : Exact mass analysis (e.g., m/z [M+H]⁺ = 393.98) distinguishes regioisomers with similar fragmentation patterns .

Case Study : In , regioisomers of imidazol-4-one derivatives were differentiated via coupling constants (J = 8.2 Hz for para-substituted aryl protons vs. J = 7.6 Hz for ortho protons).

What contradictory biological activity data exist for this compound, and how can they be reconciled through structural optimization?

Q. Contradictions :

  • reports anti-inflammatory potential (IC₅₀ = 2.1 µM in COX-2 inhibition), while notes antimicrobial activity (MIC = 8 µg/mL against S. aureus).
  • Discrepancies may arise from assay conditions (e.g., cell lines vs. bacterial strains) or substituent effects.

Q. Resolution Strategies :

SAR Studies :

  • Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance antimicrobial activity .
  • Modify the methylthio to sulfone (-SO₂CH₃) for improved anti-inflammatory selectivity .

Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) can predict binding affinities to COX-2 vs. bacterial targets (e.g., DNA gyrase) .

What computational methods are recommended for predicting the pharmacokinetic profile of this compound?

Q. Methodological Answer :

  • ADMET Prediction :
    • Lipophilicity : Calculate logP values using SwissADME. The compound’s logP ≈ 3.2 suggests moderate blood-brain barrier permeability .
    • Metabolic Stability : CYP450 isoform interactions (e.g., CYP3A4 inhibition) are modeled via Schrödinger’s QikProp .
  • Solubility : Use the General Solubility Equation (GSE) with melting point data (e.g., mp = 218–220°C in ) to estimate aqueous solubility (~0.05 mg/mL).
  • Toxicity : ProTox-II predicts hepatotoxicity risk (probability = 65%) due to the thioether moiety .

How can researchers optimize reaction conditions to minimize byproducts during large-scale synthesis?

Q. Optimization Strategies :

Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for coupling efficiency. Pd(OAc)₂ reduces debromination byproducts by 30% .

Solvent Selection : Replace DMF with DMAc to suppress thioether oxidation (<5% sulfone formation) .

Flow Chemistry : Continuous-flow reactors improve heat transfer, reducing decomposition during exothermic steps (e.g., cyclocondensation) .

Q. Challenges :

  • Low solubility in common solvents (e.g., EtOH, acetone).
  • Polymorphism risks due to flexible dihydrothieno ring .

Q. Solutions :

  • Solvent Mixtures : Use DCM/hexane (1:3) for slow evaporation.
  • Seeding : Introduce microcrystalline seeds to control nucleation.
  • Temperature Gradients : Cooling from 50°C to 4°C over 24 hours improves crystal lattice integrity .

How does the methylthio group influence the compound’s reactivity in further functionalization?

Q. Reactivity Insights :

  • Nucleophilic Substitution : The -SCH₃ group is susceptible to oxidation (e.g., H₂O₂/CH₃COOH → sulfone) or alkylation (e.g., MeI → -S⁺(CH₃)₂).
  • Cross-Coupling : Pd-mediated coupling (e.g., Buchwald-Hartwig) is hindered by sulfur coordination; use CuI/1,10-phenanthroline to mitigate catalyst poisoning .

Example : In , methylthio substitution enhanced electrophilicity at C-2, enabling regioselective Suzuki coupling.

What comparative studies exist between this compound and its fluorinated analogs in drug discovery?

Q. Key Findings :

  • Fluorinated Analogs (e.g., 3-(4-fluorophenyl) derivatives) exhibit:
    • Higher metabolic stability (t₁/₂ = 4.2 h vs. 2.8 h for bromophenyl).
    • Reduced cytotoxicity (IC₅₀ = 18 µM vs. 9 µM) due to decreased halogen bonding .
  • Synthetic Accessibility : Fluorophenyl groups require anhydrous conditions (e.g., LiHMDS), increasing complexity vs. bromophenyl .

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